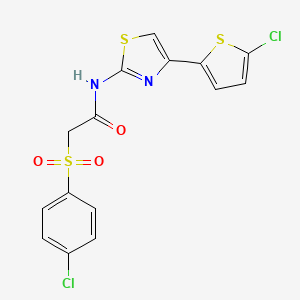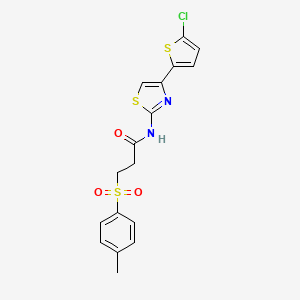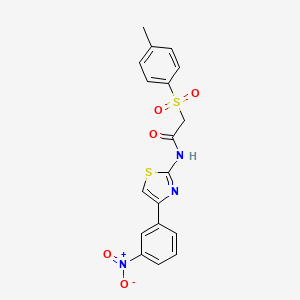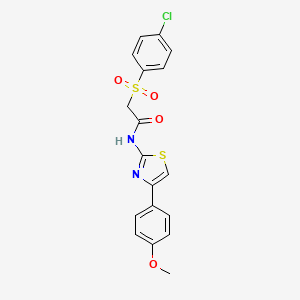
2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide
Übersicht
Beschreibung
2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide, also known as CCT018159, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of sulfonylurea derivatives and has a molecular weight of 476.97 g/mol.
Wirkmechanismus
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit DNA synthesis in cancer cells. Additionally, it has been shown to reduce the levels of various proteins involved in cell proliferation and survival, including AKT, ERK, and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide in lab experiments is its high potency and specificity for CK2 inhibition. Additionally, it has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the use of 2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide in scientific research. One area of interest is the development of 2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide-based therapies for cancer treatment. Additionally, further studies are needed to elucidate the mechanisms of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide and its potential use in other disease states. Finally, there is a need for the development of more efficient methods for the synthesis and administration of 2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide in vivo.
Wissenschaftliche Forschungsanwendungen
2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-((4-chlorophenyl)sulfonyl)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a key factor in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S3/c16-9-1-3-10(4-2-9)25(21,22)8-14(20)19-15-18-11(7-23-15)12-5-6-13(17)24-12/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPGYGNJEOMGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3409990.png)
![2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3409993.png)
![3-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410000.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3410005.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B3410008.png)
![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410017.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B3410023.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B3410053.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3410057.png)


